1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride
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Overview
Description
1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H10N2S.2HCl and a molecular weight of 227.16 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound is typically found in a powdered form and is used in various scientific research applications .
Preparation Methods
The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methyl-1,3-thiazole with cyclopropanamine under specific conditions to form the desired product. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial production methods for this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring in this compound can undergo substitution reactions with electrophiles or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride: This compound has a similar thiazole ring but differs in the substitution pattern on the cyclopropane ring.
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride: This compound also contains a thiazole ring but has an ethyl group instead of a cyclopropane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H12Cl2N2S |
---|---|
Molecular Weight |
227.15 g/mol |
IUPAC Name |
1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H10N2S.2ClH/c1-5-9-6(4-10-5)7(8)2-3-7;;/h4H,2-3,8H2,1H3;2*1H |
InChI Key |
PNRHLGRLUUDBTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2(CC2)N.Cl.Cl |
Origin of Product |
United States |
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